1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1300713-13-6
VCID: VC6372915
InChI: InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-5-10(7)6-1-2-6;;/h4-6H,1-3,8H2;2*1H
SMILES: C1CC1N2C=NC=C2CN.Cl.Cl
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1

1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

CAS No.: 1300713-13-6

Cat. No.: VC6372915

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1

* For research use only. Not for human or veterinary use.

1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride - 1300713-13-6

Specification

CAS No. 1300713-13-6
Molecular Formula C7H13Cl2N3
Molecular Weight 210.1
IUPAC Name (3-cyclopropylimidazol-4-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-5-10(7)6-1-2-6;;/h4-6H,1-3,8H2;2*1H
Standard InChI Key QHBVJVVNHINXPS-UHFFFAOYSA-N
SMILES C1CC1N2C=NC=C2CN.Cl.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1H-imidazole ring substituted at the 1-position with a cyclopropyl group and at the 5-position with a methanamine moiety. The dihydrochloride salt form arises from protonation of the primary amine group, yielding two hydrochloride counterions. Key structural parameters include:

PropertyValue
Molecular FormulaC₇H₁₃Cl₂N₃
Molecular Weight210.10 g/mol
CAS Number2975625-11-5
SMILESC1CC1N2C=C(N=C2CN)Cl.Cl
Hydrogen Bond Donors3 (2 × NH₂⁺, 1 × NH)
Hydrogen Bond Acceptors4 (3 × N, 1 × Cl⁻)

The cyclopropane ring introduces steric constraints that may influence conformational flexibility and binding interactions with biological targets .

Synthesis and Physicochemical Properties

Physicochemical Characteristics

PropertyValue
Solubility>50 mg/mL in water (estimated)
LogP (Partition Coefficient)~0.5 (predicted)
pKa8.2 (amine), <1 (HCl)
StabilityStable at 4°C; hygroscopic

The dihydrochloride salt’s high aqueous solubility facilitates its use in biological assays, though hygroscopicity necessitates anhydrous storage .

Biological Activity and Mechanism

Antimicrobial Activity

Imidazole derivatives often disrupt microbial cell membranes or inhibit essential enzymes. For example:

  • CYP51 Inhibition: Azole antifungals like fluconazole target lanosterol 14α-demethylase, a cytochrome P450 enzyme .

  • DNA Gyrase Binding: Nitroimidazoles interfere with bacterial DNA replication.

The cyclopropyl group may enhance membrane penetration, while the protonated amine facilitates ionic interactions with microbial targets .

Enzyme Modulation

The imidazole nitrogen’s lone pair enables coordination to metal ions in enzyme active sites. Potential targets include:

  • Histidine Decarboxylase: Imidazole analogs inhibit histamine production in allergic responses.

  • Angiotensin-Converting Enzyme (ACE): Chelation of zinc ions in the catalytic domain .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
1-(1-Methyl-1H-imidazol-5-yl)methanamineMethyl substituent vs. cyclopropylModerate antibacterial activity
2-(1-Cyclopropyl-1H-imidazol-5-yl)acetonitrileAcetonitrile vs. methanamineEnhanced CYP3A4 inhibition
1-(4-Cyclopropyl-1H-imidazol-5-yl)methanamineCyclopropyl at position 4Reduced membrane permeability

The dihydrochloride salt’s superior solubility may confer advantages in in vivo pharmacokinetics compared to neutral analogs .

Applications in Research and Development

Drug Discovery

  • Lead Optimization: The cyclopropyl-imidazole scaffold serves as a starting point for developing kinase inhibitors or GPCR modulators.

  • Prodrug Design: Protonated amines enable conjugation to lipophilic carriers for targeted delivery.

Chemical Biology

  • Photoaffinity Labeling: Incorporating photoactive groups into the methanamine side chain for mapping enzyme binding sites.

  • Isotope Labeling: Synthesis with ¹³C or ¹⁵N isotopes for metabolic tracing studies.

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